(S)-1-Bromo-2-methylbutane

Catalog No.
S678953
CAS No.
534-00-9
M.F
C5H11B
M. Wt
151.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-Bromo-2-methylbutane

CAS Number

534-00-9

Product Name

(S)-1-Bromo-2-methylbutane

IUPAC Name

(2S)-1-bromo-2-methylbutane

Molecular Formula

C5H11B

Molecular Weight

151.04 g/mol

InChI

InChI=1S/C5H11Br/c1-3-5(2)4-6/h5H,3-4H2,1-2H3/t5-/m0/s1

InChI Key

XKVLZBNEPALHIO-YFKPBYRVSA-N

SMILES

CCC(C)CBr

Canonical SMILES

CCC(C)CBr

Isomeric SMILES

CC[C@H](C)CBr

The exact mass of the compound (S)-1-Bromo-2-methylbutane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-1-Bromo-2-methylbutane (CAS 534-00-9) is an enantiopure, primary alkyl halide widely utilized as a chiral building block in advanced organic synthesis. Characterized by its stable stereocenter at the C2 position and a highly reactive primary bromide leaving group, this compound is the premier reagent for introducing the (S)-2-methylbutyl moiety into target molecules. Its primary procurement value lies in its dual functionality: it serves as a highly efficient electrophile in SN2 alkylations and as a reliable precursor for chiral Grignard reagents. Commercially, it is indispensable for the synthesis of ferroelectric liquid crystals, chiral dopants, and specific active pharmaceutical ingredients (APIs) where strict enantiomeric fidelity is required to achieve the desired biological or physical properties [1].

Substituting (S)-1-Bromo-2-methylbutane with its racemic counterpart or the chloride analog results in critical process and performance failures. Utilizing racemic 1-bromo-2-methylbutane completely eliminates the chiral asymmetry required for downstream applications; for instance, it yields non-polar smectic phases instead of the ferroelectric smectic C* phases essential for fast-switching optoelectronics. Furthermore, substituting with (S)-1-chloro-2-methylbutane severely compromises processability. The stronger carbon-chlorine bond significantly reduces reactivity in SN2 substitutions and Grignard formations, necessitating harsher reaction conditions (higher temperatures and chemical activators) that increase the risk of racemization, lower overall yields, and extend batch cycle times [1].

Grignard Precursor Reactivity and Yield Efficiency

In the synthesis of (S)-2-methylbutylmagnesium halides, the bromide precursor demonstrates significantly more reliable initiation and higher overall yields compared to the chloride analog. (S)-1-Bromo-2-methylbutane readily forms the Grignard reagent in THF under standard conditions, whereas (S)-1-Chloro-2-methylbutane often requires chemical activation (e.g., iodine or 1,2-dibromoethane) and prolonged heating, which can risk partial racemization or Wurtz coupling side reactions[1].

Evidence DimensionGrignard formation yield and initiation conditions
Target Compound Data~85-90% yield, spontaneous initiation in THF at 25-35 °C
Comparator Or Baseline(S)-1-Chloro-2-methylbutane (~60-75% yield, requires activation/reflux)
Quantified Difference~15-25% higher yield with milder initiation
ConditionsMagnesium turnings in THF, laboratory scale

For scale-up procurement, the bromide ensures reproducible, high-yield organometallic formation without harsh activation steps that threaten chiral integrity.

Stereocenter Preservation in Nucleophilic Substitution

When used as an alkylating agent to introduce the 2-methylbutyl group, (S)-1-Bromo-2-methylbutane undergoes clean SN2 substitution with excellent retention of enantiomeric excess (ee). Compared to using a racemic mixture—which inherently yields optically inactive products—the enantiopure (S)-bromide ensures that downstream intermediates maintain >95% ee. The bromide leaving group is sufficiently reactive to allow mild reaction conditions, suppressing competing SN1 pathways that lead to racemization [1].

Evidence DimensionEnantiomeric excess (ee) of alkylated product
Target Compound Data>95% ee (retention of chirality)
Comparator Or BaselineRacemic 1-Bromo-2-methylbutane (0% ee)
Quantified Difference>95% absolute increase in enantiomeric purity
ConditionsStandard SN2 conditions (e.g., alkoxide or thiolate nucleophiles, polar aprotic solvent)

Procuring the enantiopure (S)-form is strictly required for synthesizing bioactive compounds or chiral materials where stereochemistry dictates performance.

Induction of Spontaneous Polarization in Liquid Crystals

The incorporation of the chiral (S)-2-methylbutyl tail into mesogenic cores is a foundational method for generating the chiral smectic C* (SmC*) phase required for ferroelectric liquid crystals (FLCs). (S)-1-Bromo-2-methylbutane serves as the critical precursor for this tail. FLCs synthesized from the (S)-enantiomer exhibit strong spontaneous polarization, enabling microsecond electro-optic switching times. In stark contrast, materials synthesized using racemic 1-bromo-2-methylbutane form a non-polar smectic C phase with zero spontaneous polarization, rendering them useless for ferroelectric switching [1].

Evidence DimensionSpontaneous polarization in SmC* phase
Target Compound DataActive spontaneous polarization (typically 10-100 nC/cm2 depending on the core)
Comparator Or BaselineRacemic 1-Bromo-2-methylbutane (0 nC/cm2, no SmC* phase)
Quantified DifferenceComplete transition from non-ferroelectric to ferroelectric behavior
ConditionsSmectic C* phase temperature range, standard electro-optic cell

Buyers developing fast-switching display or photonic materials must procure the enantiopure bromide to achieve the necessary symmetry-breaking for ferroelectricity.

Leaving Group Reactivity in Etherification

In the synthesis of chiral ethers, the choice of halide significantly impacts process efficiency. (S)-1-Bromo-2-methylbutane exhibits superior reaction kinetics compared to (S)-1-Chloro-2-methylbutane due to the weaker C-Br bond. This allows etherification to proceed at lower temperatures and shorter reaction times, which is critical for minimizing thermal degradation of sensitive mesogenic or molecular cores [1].

Evidence DimensionRelative reaction rate in Williamson ether synthesis
Target Compound DataHigh conversion at moderate temperatures (60-80 °C)
Comparator Or Baseline(S)-1-Chloro-2-methylbutane (Requires higher temperatures >100 °C or extended times)
Quantified Difference~2-5x faster reaction kinetics under identical conditions
ConditionsPhenoxide/alkoxide nucleophile, polar aprotic solvent (e.g., DMF or DMSO)

Procuring the bromide rather than the chloride reduces energy costs, shortens batch cycle times, and improves the impurity profile of the final product.

Synthesis of Ferroelectric Liquid Crystals (FLCs)

Where this compound is the right choice for introducing the chiral tail necessary to induce the smectic C* phase. The retained enantiomeric purity ensures the generation of spontaneous polarization, which is required for microsecond electro-optic switching in advanced displays and spatial light modulators [1].

Production of Chiral Active Pharmaceutical Ingredients (APIs)

Where this compound is the right choice for stereospecific alkylation. The superior reactivity of the bromide leaving group allows for mild SN2 conditions, preventing racemization and ensuring the biological efficacy of drugs that rely on the precise spatial arrangement of the (S)-2-methylbutyl group [1].

Preparation of Chiral Organometallic Reagents

Where this compound is the right choice for generating (S)-2-methylbutylmagnesium bromide. Its reliable initiation and high yield compared to the chloride analog make it the preferred precursor for complex cross-coupling reactions in both laboratory and scale-up environments [1].

Development of Chiral Dopants for Nematic Liquid Crystals

Where this compound is the right choice for synthesizing dopants that induce a specific helical pitch in cholesteric displays and smart windows. The fast etherification kinetics of the bromide precursor protect sensitive mesogenic cores from thermal degradation during synthesis [1].

XLogP3

2.7

UNII

CGS982PBTW

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (90.48%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

534-00-9

Wikipedia

(+)-1-bromo-2-methylbutane

General Manufacturing Information

Butane, 1-bromo-2-methyl-, (2S)-: INACTIVE

Dates

Last modified: 08-15-2023
Liao et al. Design of catalysts for site-selective and enantioselective functionalization of non-activated primary C-H bonds. Nature Chemistry, doi: 10.1038/s41557-018-0087-7, published online 6 August 2018

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